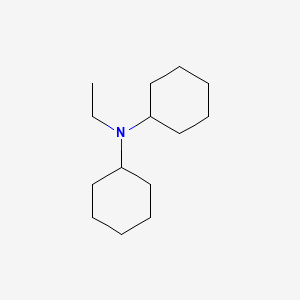

N-Ethyldicyclohexylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221147. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-N-ethylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKQMIFKHDXFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064585 | |

| Record name | Cyclohexanamine, N-cyclohexyl-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7175-49-7 | |

| Record name | N-Cyclohexyl-N-ethylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7175-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyldicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007175497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyldicyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N-cyclohexyl-N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanamine, N-cyclohexyl-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-N-ethylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLDICYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A5D20NJX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of N-Ethyldicyclohexylamine

An In-depth Technical Guide to the Synthesis and Characterization of N-Ethyldicyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (CAS No. 7175-49-7), a tertiary amine with applications in organic synthesis. We delve into the primary synthetic methodologies—reductive amination and direct alkylation—offering a comparative analysis of their advantages and limitations. This document furnishes detailed, field-proven protocols for each synthetic route and subsequent purification. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Safety protocols and handling procedures are also detailed to ensure safe laboratory practice.

Introduction and Physicochemical Properties

This compound, with the IUPAC name N-cyclohexyl-N-ethylcyclohexanamine, is a tertiary amine featuring two cyclohexyl rings and one ethyl group attached to the nitrogen atom.[1] Its structure imparts significant steric hindrance and basicity, making it a useful non-nucleophilic base in various organic transformations. Understanding its physical and chemical properties is paramount for its effective use and handling in a research setting. The compound typically presents as a clear, colorless liquid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7175-49-7 | [1] |

| Molecular Formula | C₁₄H₂₇N | [1] |

| Molecular Weight | 209.37 g/mol | [1][2] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 114-115 °C at 3 mmHg | |

| Density | 0.91 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.485 | |

| SMILES | CCN(C1CCCCC1)C2CCCCC2 | [2] |

| pKa | 11.11 ± 0.20 (Predicted) | [1] |

Synthetic Methodologies

The synthesis of this compound can be approached via two principal pathways, each with distinct mechanistic underpinnings and practical considerations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for potential side products.

Method A: Reductive Amination of Dicyclohexylamine

Reductive amination is a highly efficient and widely used method for forming C-N bonds.[3][4] This process involves the reaction of a primary or secondary amine with a carbonyl compound (in this case, acetaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the target amine. This "one-pot" procedure is often preferred for its high selectivity and milder reaction conditions compared to direct alkylation.

Causality Behind Experimental Choices:

-

Reactants: Dicyclohexylamine is the secondary amine precursor, and acetaldehyde provides the ethyl group.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[5] It is a mild and selective reducing agent, capable of reducing the intermediate iminium ion much faster than it reduces the starting acetaldehyde.[4] This selectivity is crucial to prevent the wasteful reduction of the aldehyde to ethanol. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) could also be used, but NaBH(OAc)₃ is often preferred due to the lower toxicity of its byproducts.[5]

-

Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal as it solubilizes the reactants and does not interfere with the reducing agent.[5]

-

Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, which is the species that is actually reduced.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyldicyclohexylamine (CAS 7175-49-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-Ethyldicyclohexylamine

Foreword: Understanding the Molecular Landscape

In the realm of pharmaceutical development and advanced chemical synthesis, a thorough understanding of the physicochemical properties of a molecule is not merely academic; it is the bedrock upon which successful research and development are built. N-Ethyldicyclohexylamine, a tertiary amine with a unique sterically hindered structure, presents both opportunities and challenges in its application. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of its core physicochemical characteristics. We will delve into the "what" and the "how," presenting established data alongside the detailed experimental methodologies required to validate these properties. This approach is rooted in the principle of self-validating systems, ensuring that the data presented can be reproduced and trusted.

Molecular Identity and Structural Elucidation

This compound, with the Chemical Abstracts Service (CAS) number 7175-49-7, is a tertiary amine characterized by an ethyl group and two cyclohexyl rings attached to a central nitrogen atom.[1] Its molecular formula is C₁₄H₂₇N, and it has a molecular weight of 209.37 g/mol .[1]

The structure of this compound dictates its physical and chemical behavior. The two bulky cyclohexyl groups create significant steric hindrance around the nitrogen atom, influencing its reactivity and intermolecular interactions. The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule.

Core Physicochemical Properties: A Quantitative Overview

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₇N | [1] |

| Molecular Weight | 209.37 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 114-115 °C at 3 mmHg | [1] |

| Density | 0.91 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.485 | [1] |

| Melting Point | Not available | |

| Solubility in Water | Predicted to be slightly soluble to insoluble | [2][3][4] |

| pKa | Estimated to be in the range of 10-11 | [5] |

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

To ensure the scientific integrity of our work, we must not only rely on reported data but also understand the methodologies used to obtain them. This section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that is highly sensitive to purity. For liquid amines like this compound, the Thiele tube method offers a reliable means of determination, especially when only small sample volumes are available.

Experimental Protocol: Thiele Tube Method

-

Apparatus Setup: A Thiele tube is filled with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm. A thermometer is fitted into a notched cork along with a small test tube containing 0.5-1 mL of this compound. A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

Heating: The side arm of the Thiele tube is gently heated with a micro-burner. The design of the tube allows for the circulation of the heating liquid, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Causality Behind Experimental Choices: The Thiele tube is chosen for its ability to provide uniform heating, which is crucial for an accurate boiling point determination. The inverted capillary tube acts as a manometer, with the rapid stream of bubbles indicating that the vapor pressure of the sample has overcome the external pressure.

Diagram of Boiling Point Determination Workflow

Caption: Workflow for boiling point determination using the Thiele tube method.

Determination of Density

The density of a liquid is a measure of its mass per unit volume. For this compound, a vibrating tube densitometer provides a highly accurate and rapid method for density determination.

Experimental Protocol: Vibrating Tube Densitometry

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired temperature.

-

Sample Introduction: A small volume of this compound is injected into the U-shaped oscillating tube.

-

Measurement: The instrument measures the oscillation period of the tube filled with the sample. This period is directly related to the density of the sample. The temperature is precisely controlled during the measurement.

-

Data Acquisition: The density is automatically calculated by the instrument's software and displayed.

Causality Behind Experimental Choices: The vibrating tube densitometer is a preferred method due to its high precision, small sample volume requirement, and excellent temperature control. The principle of measuring the change in oscillation frequency allows for very accurate density determinations.

Determination of Solubility

Solubility is a critical parameter, especially in drug development, as it influences bioavailability and formulation strategies. The solubility of this compound can be determined in various solvents, including water and common organic solvents.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed to allow for the separation of the undissolved amine. Centrifugation can be used to facilitate this process.

-

Quantification: A clear aliquot of the saturated aqueous solution is carefully removed and the concentration of dissolved this compound is determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for solubility determination as it ensures that a true equilibrium between the dissolved and undissolved solute is achieved. The use of a specific and sensitive analytical method for quantification is crucial for accurate results.

Diagram of Solubility Determination Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Determination of pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution. For a base like this compound, the pKa of its conjugate acid (the protonated form) is determined. Potentiometric titration is a classic and reliable method for this purpose.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol or methanol) to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

-

Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the amine has been neutralized (i.e., at the half-equivalence point).

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in hydrogen ion concentration as the base is neutralized by an acid. This provides a direct and accurate determination of the pKa. The use of a co-solvent is often necessary for amines with limited water solubility.

Analytical Characterization: Ensuring Purity and Identity

Beyond the fundamental physicochemical properties, the ability to analytically characterize this compound is crucial for quality control and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for compound identification and quantification.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume of the sample is injected into the GC, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

-

Detection (MS): As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum.

-

Data Analysis: The retention time is used for qualitative identification by comparison to a standard, and the mass spectrum provides structural information for confirmation. The peak area can be used for quantitative analysis.

Causality Behind Experimental Choices: GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The mass spectrometer provides unambiguous identification through the unique fragmentation pattern of the molecule.

Diagram of GC-MS Analysis Workflow

Caption: A simplified workflow of Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion: A Foundation for Future Innovation

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, grounded in both established data and detailed experimental protocols. By understanding these fundamental characteristics, researchers and drug development professionals are better equipped to harness the potential of this molecule in their respective fields. The emphasis on reproducible and validated methodologies underscores the commitment to scientific integrity, ensuring that the knowledge presented here serves as a reliable foundation for future innovation.

References

-

PubChem. N-Ethyl cyclohexylamine. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Ethyldicyclohexylamine (CAS 7175-49-7). [Link]

-

PubChem. N-Methyl dicyclohexylamine. National Center for Biotechnology Information. [Link]

-

ChemBK. NN-Dicyclohexylmethylamine. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

EAG Laboratories. Density Determination of Solids and Liquids. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

Agilent. Analysis of primary, secondary and tertiary amines. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyldicyclohexylamine

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of N-Ethyldicyclohexylamine (C₁₄H₂₇N). Designed for researchers, scientists, and professionals in drug development, this document delves into the stereochemical intricacies and dynamic conformational behavior inherent to this molecule. By integrating foundational principles of stereochemistry with advanced analytical and computational methodologies, this guide elucidates the critical interplay between molecular geometry and physicochemical properties. We will explore the steric and electronic factors governing the stability of its conformers, detail robust experimental protocols for its characterization, and discuss the implications of its structural features for applications in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound is a tertiary amine featuring a central nitrogen atom bonded to two cyclohexyl rings and one ethyl group. Its molecular structure presents a fascinating case study in conformational analysis due to the inherent flexibility of the cyclohexane rings and the steric interactions among the bulky substituents. Understanding the three-dimensional arrangement of atoms in this compound is paramount, as its conformation directly influences its reactivity, basicity, and potential as a chiral auxiliary or a scaffold in the design of novel therapeutics.[1][2] The dicyclohexylamine moiety is a recognized pharmacophore, and its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs).[3][4]

This guide will provide a detailed exploration of the structural nuances of this compound, offering both theoretical insights and practical methodologies for its comprehensive analysis.

Molecular Structure and Stereoisomerism

The fundamental structure of this compound is defined by the covalent bonding of its constituent atoms. The central nitrogen atom is sp³ hybridized, leading to a trigonal pyramidal geometry. The key structural features are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₇N | [5] |

| Molecular Weight | 209.37 g/mol | |

| CAS Number | 7175-49-7 | |

| Density | 0.91 g/mL at 20 °C | |

| Boiling Point | 114-115 °C at 3 mmHg |

While this compound itself is achiral, the introduction of substituents on the cyclohexyl rings can lead to the formation of stereoisomers. The conformational dynamics of the molecule are intrinsically linked to the stereochemical relationships between the substituents on the nitrogen atom and within the cyclohexyl rings.

Conformational Analysis: A Molecule in Flux

The conformational landscape of this compound is dominated by the behavior of its two cyclohexyl rings. Each ring can adopt a variety of conformations, with the chair form being the most stable due to the minimization of angle and torsional strain.[6] The interconversion between two chair conformations, known as a ring flip, is a rapid process at room temperature.[6]

For this compound, the most stable conformation will be one that minimizes steric hindrance between the two bulky cyclohexyl groups and the ethyl group.[7] This leads to a preference for a "diequatorial-like" arrangement where both cyclohexyl groups are in chair conformations and the C-N bonds to the rings are in equatorial positions relative to the other ring. The ethyl group will also adopt a staggered conformation to minimize steric interactions.

The primary conformational isomers to consider are:

-

Chair-Chair (C/C): Both cyclohexyl rings are in the stable chair conformation. This is expected to be the lowest energy and most populated conformation.

-

Chair-Boat (C/B): One ring is in a chair conformation, while the other is in a higher-energy boat or twist-boat conformation.

-

Boat-Boat (B/B): Both rings are in high-energy boat or twist-boat conformations.

The energy difference between these conformers can be significant, with the chair conformation of cyclohexane being approximately 5-6 kcal/mol more stable than the twist-boat conformation.[8]

Below is a logical diagram illustrating the conformational possibilities.

Caption: Conformational energy landscape of this compound.

Experimental and Computational Characterization

A comprehensive understanding of the conformational preferences of this compound requires a synergistic approach combining experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[9]

Experimental Protocol: 1H and 13C NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts of the protons and carbons in the cyclohexyl rings will be indicative of their axial or equatorial environment. Equatorial protons typically resonate at a lower field (higher ppm) than their axial counterparts.

-

Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) provides information about the dihedral angles between the coupled protons, which can be used to infer the ring conformation. Large coupling constants (typically 8-13 Hz) are characteristic of anti-periplanar relationships (axial-axial), while smaller coupling constants (typically 2-5 Hz) are observed for gauche relationships (axial-equatorial and equatorial-equatorial).

-

Variable Temperature NMR: By acquiring spectra at different temperatures, it is possible to study the kinetics of the ring-flipping process and determine the activation energy barrier for this conformational change.

-

X-ray Crystallography

X-ray crystallography provides definitive information about the molecular structure in the solid state.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of this compound, or a suitable salt thereof, by slow evaporation of a saturated solution or by vapor diffusion.[12] The formation of a salt with an appropriate acid can often improve crystal quality.[13]

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.[14]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is then used to solve the crystal structure and refine the atomic positions.[14]

-

Data Analysis: The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Computational Modeling

Computational chemistry provides a powerful means to explore the conformational landscape of molecules and to calculate the relative energies of different conformers.[15]

Computational Protocol: DFT and Molecular Mechanics

-

Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., with the MMFF force field) to identify all low-energy conformers.

-

Geometry Optimization and Energy Calculation: Subject the identified conformers to geometry optimization and energy calculations using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[16][17] This will provide the relative energies of the different conformers and allow for the prediction of their equilibrium populations.

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

The following diagram illustrates a typical workflow for the combined experimental and computational analysis of this compound's conformation.

Caption: Integrated workflow for conformational analysis.

Applications in Drug Discovery and Development

The structural and conformational properties of this compound and its derivatives are of significant interest in drug discovery. The dicyclohexylamine scaffold can impart desirable pharmacokinetic properties, such as improved lipophilicity and metabolic stability.[2] Furthermore, the defined three-dimensional structure of these molecules can lead to specific interactions with biological targets. The use of dicyclohexylamine as a chiral auxiliary in asymmetric synthesis is also a valuable application in the preparation of enantiomerically pure drugs.[1]

Conclusion

The molecular structure and conformational dynamics of this compound are governed by a delicate balance of steric and electronic effects. A thorough understanding of its conformational landscape is essential for predicting its chemical behavior and for its rational application in fields such as medicinal chemistry and materials science. By employing a multi-faceted approach that combines NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a detailed and accurate picture of this fascinating molecule's three-dimensional nature.

References

- Bruker. (n.d.). NMR Spectrometers.

-

Shenyang East Chemical Science-Tech Co., Ltd. (2025, September 8). What is Dicyclohexylamine (DCHA) and Its Applications? Retrieved from [Link]

-

Royal Society of Chemistry. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]

-

PubMed. (1992, April). C9 conformation of N-(N alpha-[(tert.-butyloxy)-carbonyl]-L-alanyl)-N,N'-dicyclohexylurea in solid and solution. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyldicyclohexylamine. Retrieved from [Link]

-

Shenyang East Chemical Science-Tech Co., Ltd. (2024, January 4). Chemical Properties and Uses of Dicyclohexylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N-diethylcyclohexylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Office of Scientific and Technical Information. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-ray crystallography. Retrieved from [Link]

-

AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyldicyclohexylamine. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Conformational Isomerism in Ethane, n-Butane and Cyclohexane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DFT, molecular docking and molecular dynamics simulation studies on some newly introduced natural products for their potential use against SARS-CoV-2. Retrieved from [Link]

-

PubMed. (2011, August 4). X-ray Crystallographic, FT-IR, and Density Functional Theory Studies of the Salt Formed Between Dipicrylamine and 1,5,7-triazabicyclo[4.4.0]dec-1-ene. Retrieved from [Link]

-

ResearchGate. (n.d.). Introduction to Density‐Functional Theory and ab‐Initio Molecular Dynamics. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Retrieved from [Link]

-

ResearchGate. (2026, January 2). Ab Initio Study of Geminal Steric Hindrance Effects on the Stability of Conformations of Cyclohexane Derivatives. Retrieved from [Link]

-

YouTube. (2019, September 24). Organic Chem Review: Ranking Conformational Isomer Stability w/ Newman Projection | Kaplan MCAT Prep. Retrieved from [Link]

-

Dalal Institute. (n.d.). Conformational Analysis Of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

-

PubMed. (2005, December 23). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Retrieved from [Link]

-

SciSpace. (1995). NMR Investigation and Conformational Analysis of a Synthetic Hexasaccharide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preliminary morphological and X-ray diffraction studies of the crystals of the DNA cetyltrimethylammonium salt. Retrieved from [Link]

-

Beilstein Journals. (n.d.). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, antiproliferative activity, ADMET, molecular docking, molecular dynamics simulation, and DFT study for coumarin-based 1,5-benzothiazepines. Retrieved from [Link]

-

Master Organic Chemistry. (2020, March 27). Conformational Isomers of Propane. Retrieved from [Link]

-

ScienceDirect. (1991, November 18). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. Retrieved from [Link]

-

Brahmananda Keshab Chandra College. (n.d.). KN-1-Conformations of alkanes.pptx. Retrieved from [Link]

-

ResearchGate. (2025, August 6). High-level theoretical study of the conformational equilibrium of n-pentane. Retrieved from [Link]

Sources

- 1. ohans.com [ohans.com]

- 2. nbinno.com [nbinno.com]

- 3. What is Dicyclohexylamine (DCHA) and Its Applications? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 5. Ethyldicyclohexylamine [webbook.nist.gov]

- 6. Conformational Isomerism in Ethane, n-Butane and Cyclohexane | Pharmaguideline [pharmaguideline.com]

- 7. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. auremn.org.br [auremn.org.br]

- 10. rsc.org [rsc.org]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallographic, FT-IR, and density functional theory studies of the salt formed between dipicrylamine and 1,5,7-triazabicyclo[4.4.0]dec-1-ene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DFT, molecular docking and molecular dynamics simulation studies on some newly introduced natural products for their potential use against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of N-Ethyldicyclohexylamine: A Technical Guide for Researchers

This guide provides an in-depth analysis of the expected spectroscopic data for N-Ethyldicyclohexylamine, a tertiary amine with significant applications in chemical synthesis. For professionals in researcher, scientist, and drug development, precise molecular characterization is paramount. This document serves as a practical reference for identifying and confirming the structure of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound ((C₆H₁₁)₂NC₂H₅) is a saturated tertiary amine with a molecular weight of 209.37 g/mol . Its structure, consisting of two cyclohexyl rings and an ethyl group attached to a central nitrogen atom, dictates a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control, reaction monitoring, and regulatory compliance. This guide will delve into the theoretical and practical aspects of the NMR, IR, and MS data for this compound, providing insights into spectral interpretation and data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a complex set of overlapping signals due to the numerous chemically similar protons in the cyclohexyl rings. However, key features can be predicted. The protons on the carbon adjacent to the nitrogen are deshielded due to the electron-withdrawing effect of the nitrogen atom.[1]

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 - 2.8 | Multiplet | 2H | N-CH (C₅H₁₀)₂ |

| ~ 2.4 - 2.6 | Quartet | 2H | N-CH₂ -CH₃ |

| ~ 1.0 - 1.9 | Multiplet | 20H | Cyclohexyl ring protons |

| ~ 0.9 - 1.1 | Triplet | 3H | N-CH₂-CH₃ |

Interpretation and Experimental Considerations:

The broad multiplets for the cyclohexyl protons arise from the complex spin-spin coupling and the various axial and equatorial protons. The quartet corresponding to the N-CH₂ group and the triplet for the -CH₃ group of the ethyl moiety are the most diagnostic signals.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 1-2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the two cyclohexyl rings, a reduced number of signals is expected compared to the total number of carbons.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 55 - 60 | N-C H(C₅H₁₀)₂ |

| ~ 45 - 50 | N-C H₂-CH₃ |

| ~ 25 - 35 | Cyclohexyl ring carbons |

| ~ 12 - 15 | N-CH₂-C H₃ |

Interpretation and Experimental Considerations:

The carbons directly attached to the nitrogen atom will appear most downfield. The signals for the cyclohexyl carbons will likely be in the range of 25-35 ppm. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer.

-

Acquisition Parameters:

-

Set a spectral width of 0-220 ppm.

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Use a sufficient number of scans for adequate signal-to-noise, as the natural abundance of ¹³C is low.

-

-

Processing: Similar to ¹H NMR, process the FID and reference the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary amine, this compound will lack the characteristic N-H stretching vibrations seen in primary and secondary amines.[2]

Expected IR Data

| Wavenumber (cm⁻¹) | Vibration |

| 2930 - 2850 | C-H stretch (aliphatic) |

| 1450 | C-H bend (aliphatic) |

| 1250 - 1020 | C-N stretch |

Interpretation and Experimental Considerations:

The most prominent features will be the strong C-H stretching bands just below 3000 cm⁻¹. The C-N stretching vibration is often of medium to weak intensity and can be found in the fingerprint region. The absence of any significant absorption in the 3300-3500 cm⁻¹ region is a strong indicator of a tertiary amine.[2]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and correlate them to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 209 | Molecular ion [M]⁺ |

| 194 | [M - CH₃]⁺ |

| 180 | [M - C₂H₅]⁺ |

| 126 | [M - C₆H₁₁]⁺ (Loss of a cyclohexyl radical) |

| 84 | [C₆H₁₂N]⁺ |

Interpretation and Fragmentation:

The molecular ion peak at m/z 209 is expected, consistent with the molecular formula C₁₄H₂₇N. A key fragmentation pathway for aliphatic amines is the α-cleavage, where the C-C bond adjacent to the nitrogen is broken.[1] For this compound, this can lead to the loss of an ethyl radical (resulting in a fragment at m/z 180) or a cyclohexyl radical (resulting in a fragment at m/z 126).

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: Use a mass analyzer (e.g., a quadrupole or time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Caption: Workflow for Spectroscopic Identification.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust method for its unequivocal identification. While direct spectral data may not always be publicly available, a thorough understanding of spectroscopic principles and the use of data from analogous structures allow for accurate prediction and interpretation. The protocols and expected data presented in this guide offer a solid foundation for researchers and scientists working with this compound, ensuring the integrity and reliability of their results.

References

-

OpenStax. Spectroscopy of Amines. Organic Chemistry. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

Sources

A-Technical-Guide-to-N-Ethyldicyclohexylamine-Properties-Hazards-and-Safe-Handling-Protocols

Abstract

This technical guide provides a comprehensive overview of N-Ethyldicyclohexylamine, a tertiary amine used in various chemical syntheses. Aimed at researchers, chemists, and drug development professionals, this document details the compound's identification, including its definitive CAS number, and presents a thorough analysis of its associated hazards. Critically, this guide outlines detailed, field-proven protocols for safe handling, storage, emergency response, and disposal. The causality behind each procedural step is explained to ensure a deep, actionable understanding of risk mitigation. All data and protocols are grounded in authoritative safety information to foster a culture of safety and scientific integrity in the laboratory.

Section 1: Chemical Identification and Core Properties

Precise identification is the foundation of chemical safety and experimental reproducibility. This compound, also known as N,N-Dicyclohexylethylamine, is a key reagent whose physical and chemical properties necessitate careful handling.

Table 1: Core Identification and Physical Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 7175-49-7 | [1][2] |

| EC Number | 230-534-1 | [1][2] |

| Linear Formula | (C₆H₁₁)₂NC₂H₅ | [1] |

| Molecular Formula | C₁₄H₂₇N | [1][2] |

| Molecular Weight | 209.37 g/mol | [1] |

| Synonyms | N,N-Dicyclohexylethylamine, Dicyclohexylethylamine | [1][2] |

| Physical Form | Liquid | [1] |

| Density | 0.91 g/mL at 20 °C | [1] |

| Boiling Point | 114-115 °C at 3 mmHg |[1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific dangers is critical for implementing appropriate safety controls. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for this understanding.

The primary hazard associated with this compound is its corrosive nature. It is designated as Skin Corrosion Category 1B , which means it can cause severe skin burns and eye damage upon contact[1].

Table 2: GHS Classification for this compound

| GHS Element | Classification | Description |

|---|---|---|

| Pictogram | GHS05: Corrosion [1] | |

| Signal Word | Danger | [1] |

| Hazard Statement | H314 | Causes severe skin burns and eye damage[1]. |

| Storage Class | 8A | Combustible, corrosive hazardous materials[1]. |

The causality for this classification stems from the chemical's alkaline and reactive nature as a tertiary amine, which can rapidly destroy skin, eye, and respiratory tract tissues upon contact.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed as a self-validating system to minimize exposure and mitigate risks during the handling of this compound.

Engineering Controls: The First Line of Defense

The "why" behind engineering controls is the principle of containment. By isolating the hazard, we remove the potential for exposure at the source.

-

Chemical Fume Hood: All handling, dispensing, and experimental use of this compound must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to protect the user from inhaling corrosive vapors and aerosols.

-

Safety Infrastructure: Ensure that a safety shower and an eyewash station are located within a 10-second, unobstructed travel distance from the workstation[3]. This proximity is critical for immediate decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a crucial barrier between the user and the chemical. The selection of PPE must be deliberate and based on the specific risks posed by the compound.

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield[1]. Goggles protect against splashes, while the face shield provides a secondary layer of protection for the entire face from severe splashes.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). It is imperative to check the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

-

Body Protection: A chemically resistant lab coat or apron must be worn. Ensure it is fully buttoned to provide maximum coverage.

-

Respiratory Protection: For situations with a potential for high vapor concentration or during spill clean-up, a NIOSH-approved respirator with a filter appropriate for organic vapors (e.g., type ABEK) is required[1].

Workflow for Safe Handling

The following diagram and protocol outline a systematic, safe workflow for handling this compound from procurement to disposal.

Caption: Workflow for the safe handling of this compound.

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

First-Aid Measures

The immediate goal of first aid is decontamination and seeking professional medical help.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention[3][4].

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[3][4].

-

Ingestion: Do NOT induce vomiting[5]. Rinse the mouth with water. If the victim is conscious, have them drink one or two glasses of water. Seek immediate medical attention immediately[4]. The corrosive nature of the chemical means vomiting can cause secondary damage to the esophagus.

Accidental Release Measures

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (only if safe to do so without spreading vapors to other areas).

-

Control: Remove all sources of ignition.

-

Contain: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.

-

Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating agent.

Section 5: Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage Guidelines

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials[3].

-

Container: Keep containers tightly closed to prevent moisture absorption and vapor release[3].

-

Segregation: Store in a designated corrosives area, away from strong oxidizing agents and acids[1][3]. The storage class is 8A (Combustible, corrosive hazardous materials)[1].

-

Security: Store in a locked cabinet or area to restrict access to authorized personnel only[5].

Caption: Logical relationships for proper chemical storage.

Disposal Considerations

Chemical waste must be managed according to institutional, local, regional, and national regulations.

-

Classification: This material must be disposed of as hazardous waste.

-

Containment: Collect waste material in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company[5].

References

-

Safety Data Sheet: N,N-Dimethylcyclohexylamine. Carl ROTH.[Link]

-

N-Ethyl cyclohexylamine PubChem Entry. National Center for Biotechnology Information.[Link]

-

N-Methyl dicyclohexylamine PubChem Entry. National Center for Biotechnology Information.[Link]

-

n-Cyclohexyl-N-ethyl-cyclohexanamine Product Page. BuyersGuideChem.[Link]

Sources

An In-depth Technical Guide to the Solubility of N-Ethyldicyclohexylamine in Common Organic Solvents

Abstract

This technical guide offers a comprehensive examination of the solubility characteristics of N-Ethyldicyclohexylamine (CAS No. 7175-49-7), a tertiary amine with significant applications in chemical synthesis. Given the scarcity of published quantitative solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties and the known behavior of structurally analogous amines. We present a detailed discussion on the theoretical principles governing solubility, an estimation of this compound's solubility profile across a range of common organic solvents, and a rigorous, step-by-step experimental protocol for the precise determination of its solubility via the isothermal shake-flask method. This guide is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling informed solvent selection and robust experimental design.

Introduction to this compound

This compound, also known as N,N-Dicyclohexylethylamine, is a tertiary amine characterized by the presence of two cyclohexyl rings and one ethyl group attached to a central nitrogen atom. Its molecular structure imparts a high degree of lipophilicity, making it a valuable intermediate and reagent in various organic syntheses. Understanding its behavior in different solvent systems is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is the foundation for predicting its solubility.

| Property | Value | Source |

| CAS Number | 7175-49-7 | |

| Molecular Formula | C₁₄H₂₇N | [1] |

| Molecular Weight | 209.37 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.91 g/mL at 20 °C | |

| Boiling Point | 114-115 °C at 3 mmHg | |

| Refractive Index | n20/D 1.485 |

The structure of this compound, dominated by the bulky, nonpolar cyclohexyl groups, is the primary determinant of its solubility characteristics.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2] This maxim is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the existing interactions within the solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.

This compound is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms and possesses a lone pair of electrons. It lacks the hydrogen-bond donating capability of primary and secondary amines.[3] Its solubility will therefore be dictated by the following interactions:

-

Van der Waals Forces: As a large, nonpolar molecule, London dispersion forces will be the predominant interaction with nonpolar and weakly polar solvents.

-

Dipole-Dipole Interactions: The C-N bonds introduce a modest dipole moment, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While it cannot donate hydrogen bonds, the lone pair on the nitrogen atom can act as a hydrogen bond acceptor from protic solvents like alcohols.[3][4]

However, the two bulky cyclohexyl groups create significant steric hindrance around the nitrogen atom, which may limit the accessibility of the lone pair for hydrogen bonding. Furthermore, these large hydrocarbon moieties make the molecule predominantly nonpolar.

Predicted Solubility Profile of this compound

The solubility can be qualitatively categorized as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene, Diethyl Ether, Chloroform | High / Miscible | The dominant nonpolar cyclohexyl groups will readily interact with nonpolar solvents via strong van der Waals forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High / Miscible | These solvents can engage in dipole-dipole interactions, and their overall polarity is compatible with the amine. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The amine can act as a hydrogen bond acceptor. However, the large nonpolar part of the molecule will limit miscibility compared to smaller amines. |

| Highly Polar | Water | Very Low / Immiscible | The large, hydrophobic dicyclohexyl moiety significantly outweighs the weak hydrogen bonding potential with water, making it poorly soluble.[6] |

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[9][10][11]

Causality Behind Experimental Choices

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solute and the saturated solution. Agitation ensures maximum surface area contact for dissolution, while a prolonged equilibration time allows the system to reach a stable state.[12] Maintaining a constant temperature (isothermal conditions) is critical, as solubility is temperature-dependent. Subsequent analysis of the supernatant provides a direct measure of the amount of solute dissolved.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of a visible excess of the liquid amine (as a separate phase) is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Agitation: Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[12] The system should be visually inspected to confirm that an excess of the amine remains.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for several hours to allow for the separation of the two phases (saturated solvent and excess amine).

-

Sampling: Carefully extract an aliquot from the clear, supernatant (solvent) phase. It is critical to avoid disturbing the undissolved amine layer.

-

Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical technique. Gas chromatography (GC) with a Flame Ionization Detector (FID) is a common and effective method for quantifying amines. A calibration curve must be prepared using standards of known concentrations.

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solvent, typically in units of g/100 mL or mol/L.

Experimental Workflow Diagram

Sources

- 1. guidechem.com [guidechem.com]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. quora.com [quora.com]

The Historical Development and Synthesis of N-Ethyldicyclohexylamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the historical development, discovery, and synthetic methodologies for N-Ethyldicyclohexylamine (CAS No. 7175-49-7), a tertiary amine of significant interest in organic synthesis. While the precise initial synthesis is not prominently documented in readily accessible literature, this guide traces the logical evolution of its preparation based on established chemical principles of the 20th century. We will delve into the foundational synthetic routes, namely the N-alkylation of dicyclohexylamine and the reductive amination of cyclohexanone, providing detailed experimental protocols and discussing the mechanistic underpinnings of these transformations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's origins and preparation.

Introduction and Physicochemical Properties

This compound, also known as N,N-Dicyclohexylethylamine, is a tertiary amine featuring two cyclohexyl rings and an ethyl group attached to a central nitrogen atom.[1][2] Its structure lends it specific physical and chemical properties that have made it a useful, albeit specialized, compound in organic chemistry. It is a clear, colorless liquid at room temperature with a characteristic amine odor.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7175-49-7 | [1][2] |

| Molecular Formula | C₁₄H₂₇N | [1][2] |

| Molecular Weight | 209.37 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 114-115 °C at 3 mmHg | [1][2] |

| Density | 0.91 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.485 | [1] |

| Beilstein/REAXYS No. | 2240256 | [1][2] |

Historical Context and Discovery

The precise date and publication of the first synthesis of this compound are not prominently recorded in the readily available scientific literature. However, its existence and use can be traced back to at least 1963. A paper by Frank H. Stodola in the Microchemical Journal from that year describes the use of "dicyclohexylethylamine" in the microscale preparation of phenacyl derivatives of carboxylic acids.[3][4][5][6][7] This indicates that the compound was not only known but also available as a reagent for other chemical transformations by this time.

The development of this compound can be understood within the broader context of the exploration of cyclohexylamines and their derivatives in the early to mid-20th century. The parent secondary amine, dicyclohexylamine, was a well-established compound by the 1930s, with its properties and applications being discussed in a 1937 article in Industrial & Engineering Chemistry by T. S. Carswell and H. L. Morrill. The synthesis of tertiary amines through the alkylation of secondary amines and reductive amination were also well-established synthetic methods during this period. Therefore, the synthesis of this compound would have been a logical extension of the existing knowledge of amine chemistry.

The Beilstein Registry Number 2240256 provides a unique identifier for this compound within the comprehensive Beilstein database of organic chemistry, which has been chronicling chemical compounds and their properties since the 19th century.[1][2] While direct access to the historical Beilstein handbooks is limited, this registry number points to a documented history of the compound within the chemical literature.

Synthetic Methodologies

The synthesis of this compound can be approached through two primary and well-established routes in organic chemistry: the N-alkylation of dicyclohexylamine and reductive amination procedures.

N-Alkylation of Dicyclohexylamine

This classical approach involves the reaction of the secondary amine, dicyclohexylamine, with an ethylating agent. The most common ethylating agents for this type of transformation are ethyl halides, such as ethyl bromide or ethyl iodide.

Caption: N-Alkylation of Dicyclohexylamine.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of dicyclohexylamine attacks the electrophilic carbon of the ethyl halide, displacing the halide ion. A base is typically added to neutralize the hydrogen halide that is formed as a byproduct, driving the reaction to completion.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dicyclohexylamine (1 equivalent) and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (1.5 equivalents).

-

Ethylating Agent: Slowly add ethyl bromide (1.2 equivalents) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines.[8][9] For the preparation of this compound, two main variations of this approach are feasible.

In this method, dicyclohexylamine is reacted with acetaldehyde to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine.

Caption: Two-Step Reductive Amination Pathway.

-

Reaction Setup: In a round-bottom flask, dissolve dicyclohexylamine (1 equivalent) in a suitable solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Aldehyde Addition: Add acetaldehyde (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes to allow for the formation of the iminium ion. A mild acid catalyst, such as acetic acid, can be added to facilitate this step.[10]

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.[11] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[9]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC or GC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

A more atom-economical approach is the direct reductive amination of cyclohexanone with ethylamine. In this one-pot reaction, cyclohexanone, ethylamine, and a reducing agent are combined, often in the presence of a catalyst, to directly form N-ethylcyclohexylamine, with dicyclohexylamine potentially forming as a byproduct. Catalytic hydrogenation is a common method for this transformation.

Caption: One-Pot Reductive Amination.

-

Catalyst Preparation: In a high-pressure reactor (autoclave), place a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or another suitable hydrogenation catalyst.

-

Reagent Addition: Add a solution of cyclohexanone (1 equivalent) and ethylamine (2-3 equivalents) in a solvent such as ethanol or methanol.

-

Reaction Conditions: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a temperature of 50-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product, which may contain some dicyclohexylamine and other byproducts, can be purified by fractional vacuum distillation.

Conclusion

This compound, a compound with a documented presence in the chemical literature since at least the early 1960s, represents a classic example of a tertiary amine whose synthesis is rooted in the fundamental principles of organic chemistry. While the specific historical moment of its discovery remains to be definitively pinpointed in widely accessible sources, its preparation logically follows from the well-established methodologies of N-alkylation and reductive amination that were prevalent during the period of its emergence. This guide has provided a detailed examination of these synthetic routes, complete with actionable experimental protocols, to serve as a valuable resource for the modern researcher. The continued availability and application of this compound underscore the enduring utility of these foundational synthetic transformations.

References

-

Reductive amination. Wikipedia. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Beilsteins Handbuch der Organischen Chemie. Chemie.de. [Link]

-

Beilstein's "Handbuch der Organischen Chemie" is Published in Print from 1881 to 1998, and Online Thereafter. History of Information. [Link]

-

Solved Suggest two syntheses of N-ethylcyclohexanamine by | Chegg.com. Chegg. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry. [Link]

-

Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. [Link]

-

N-cyclohexyl-N-ethylamine. ChemSynthesis. [Link]

-

Aldehydes as reducing agents: Reductive alkylation of ketones. Journal of Catalysis. [Link]

-

Solved Suggest two syntheses of N-ethylcyclohexanamine by | Chegg.com. Chegg. [Link]

- CN104193653A - Novel synthesis method of N, N'-dicyclohexylcarbo-diimide.

-

N-Ethyl cyclohexylamine. PubChem. [Link]

-

Cyclohexylamine and Dicyclohexylamine. Industrial & Engineering Chemistry. [Link]

-

Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]

- US20110269964A1 - N-Alkylation of Opiates.

-

THE IDENTIFICATION OF ACIDS. IV. PHENACYL ESTERS. Journal of the American Chemical Society. [Link]

-

Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. ResearchGate. [Link]

-

Aldehydes as reducing agents: Reductive alkylation of ketones. OUCI. [Link]

-

Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. ResearchGate. [Link]

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PubMed Central. [Link]

-

Chromatographic Separation of p-Phenylazophenacyl Esters on Silicic Acid. Analytical Chemistry. [Link]

-

Notes - Triethylamine Salts in the Preparation of Esters from Active Halogen Compounds. The Journal of Organic Chemistry. [Link]

- CN108084033B - Preparation method of N, N-diethyl ethylenediamine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound 96 7175-49-7 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aldehydes as reducing agents: Reductive alkylation of ketones [ouci.dntb.gov.ua]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]

- 9. historyofinformation.com [historyofinformation.com]

- 10. Solved Suggest two syntheses of N-ethylcyclohexanamine by | Chegg.com [chegg.com]

- 11. Beilsteins Handbuch der organischen Chemie, vierte Auflage: Gesamtregister ... - Google Books [books.google.com.sg]

The Synthetic Chemist's Compass: A Technical Guide to the Reactivity of N-Ethyldicyclohexylamine

Abstract